Monosodium dichlorophene
Description
Historical Trajectories and Evolution of Dichlorophen (B75788) Compound Research
The study of dichlorophen compounds has a history rooted in the mid-20th century's expansion of industrial and pharmaceutical chemistry. The parent compound, dichlorophen (2,2'-methylenebis(4-chlorophenol)), was first patented in the United States in 1944. Initially developed for its antimicrobial properties, its utility quickly expanded.
Throughout the 1950s and 1960s, researchers explored its potential in veterinary medicine, where it was recognized for its efficacy as an anthelmintic agent, particularly against tapeworm infestations in animals. Concurrently, its application in agriculture as a fungicide and bactericide to protect crops was also established. The early research primarily focused on demonstrating its effectiveness in these roles.
A significant advancement in the 1970s and 1980s was the development of more sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC). These methods allowed for more precise analysis of dichlorophen, enabling researchers to isolate it from impurities like its trimer, which can form during synthesis. nih.gov This analytical refinement was crucial for more detailed studies of the compound's properties. The development of dichlorophen's salts, including monosodium dichlorophene, was a logical progression, creating formulations suitable for different applications, such as in aqueous solutions. nih.govperflavory.comthegoodscentscompany.com
Conceptual Frameworks and Significance of this compound Inquiry
This compound is the monosodium salt of dichlorophen. industrialchemicals.gov.auncats.io The primary significance of converting the parent dichlorophen into its sodium salt form is to alter its physical properties, particularly its solubility, for specific applications. Dichlorophen itself has very low solubility in water, which can limit its use in aqueous-based formulations. wikipedia.org The salt form, this compound, is used to prepare aqueous solutions, sometimes known by trade names like 'Panacide'. nih.govperflavory.comthegoodscentscompany.com
The inquiry into this compound is driven by the well-documented biological activity of its parent compound. Dichlorophen is established as a halogenated phenolic compound with broad-spectrum bactericidal, fungicidal, and antiparasitic properties. Research into its monosodium salt is therefore an extension of this, focusing on harnessing these biocidal capabilities in a more versatile chemical form. The compound has reported uses as a parasiticide, herbicide, fungicide, and antimicrobial agent. industrialchemicals.gov.au Its significance lies in its role as an active ingredient in formulations designed to control or eliminate microbial and parasitic organisms in various industrial and non-industrial settings. industrialchemicals.gov.au
Classification and Nomenclature within Halogenated Phenolic Compounds
This compound is classified within a large class of chemical substances known as halogenated phenolic compounds. taylorandfrancis.com This classification can be broken down:
Phenolic Compounds : This is a family of organic compounds defined by the presence of at least one hydroxyl (–OH) group attached directly to an aromatic ring (like a benzene (B151609) ring). cpcb.nic.in Phenol (B47542) itself is the simplest member of this family. cpcb.nic.in
Halogenated Compounds : These are organic molecules that contain one or more halogen atoms, such as fluorine, chlorine, bromine, or iodine. researchgate.netresearchgate.net
Chlorinated Bisphenol : The parent compound, dichlorophen, is more specifically a chlorinated bisphenol, indicating it contains two chlorine atoms and is composed of two phenol rings linked together, in this case by a methylene (B1212753) bridge.
The formal nomenclature for these compounds precisely describes their chemical structures.
Dichlorophen : The parent acid has the IUPAC name 4-Chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol. wikipedia.org It is also commonly referred to as 2,2'-methylenebis(4-chlorophenol).
This compound : As the salt, its IUPAC name is sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol. This name indicates that one of the acidic phenolic hydroxyl groups has been deprotonated and is associated with a sodium ion.
Data Tables
Table 1: Chemical Profile of this compound This table outlines key chemical identifiers and properties of the compound.
| Property | Data | Source(s) |
| IUPAC Name | sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |
| CAS Number | 10187-52-7 | industrialchemicals.gov.au |
| Molecular Formula | C₁₃H₉Cl₂NaO₂ | industrialchemicals.gov.au |
| Molecular Weight | 311.10 g/mol | chemspider.com |
| Parent Compound | Dichlorophen (CAS: 97-23-4) | industrialchemicals.gov.au |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNZEZALAEEON-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058610 | |
| Record name | Monosodium dichlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10187-52-7 | |
| Record name | Dichlorophen monosodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010187527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[4-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Monosodium dichlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen 2,2'-methylenebis[4-chlorophenolate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROPHEN MONOSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75BB68Q3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Chemistry of Dichlorophen Compounds
Industrial and Laboratory Synthesis Routes of Dichlorophen (B75788) Precursors
The primary method for synthesizing dichlorophene involves the condensation of p-chlorophenol with formaldehyde (B43269). chembk.comchembk.comindustrialchemicals.gov.auchemicalbook.com This reaction can be adapted for both large-scale industrial production and smaller laboratory settings.
Condensation Reactions Involving Chlorophenols and Formaldehyde
The fundamental reaction for producing dichlorophene is the acid-catalyzed condensation of p-chlorophenol and formaldehyde. chembk.comchembk.comchemicalbook.com In a typical laboratory procedure, equimolar amounts of p-chlorophenol and formaldehyde are refluxed in a water bath for approximately three hours. chemicalbook.com The resulting mixture is then purified to isolate the dichlorophene product. chemicalbook.com
Industrial-scale synthesis often employs a stoichiometric excess of formaldehyde in the presence of sulfuric acid. google.com The reaction is typically carried out in an aqueous solution of sulfuric acid with a concentration ranging from 40% to 70% by weight. google.comgoogle.com Alternative catalysts, such as molecular sieves, can also be used, with the reaction proceeding at a temperature of 110°C. chembk.comchembk.com
A low-temperature method has also been described, which involves cooling 93% sulfuric acid to 0°C, adding p-chlorophenol dissolved in methanol (B129727), and then gradually introducing a 37% aqueous formaldehyde solution in methanol at a temperature between -5°C and 0°C over several hours.
Optimization of Reaction Parameters for Dichlorophen Yield and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of dichlorophene. Key factors that influence the reaction outcome include temperature, reaction time, and the ratio of reactants and catalysts.
In the industrial process using sulfuric acid, the reaction temperature is maintained between 45°C and 75°C. google.com The reaction duration can range from 5 to 50 hours, with a preferred range of 8 to 15 hours. google.com Staggering the addition of p-chlorophenol and formaldehyde can improve the process. google.com Specifically, introducing an initial amount of p-chlorophenol (1-6% of the total) before adding the bulk of the reactants, and ensuring that only 85-98% of the total formaldehyde has been added by the end of the p-chlorophenol addition, can enhance the final product's quality. google.com This optimized process can yield dichlorophene with a melting point above 172°C and a p-chlorophenol content of 0.5 to 0.8%. google.comgoogle.com Yields as high as 99% (based on the p-chlorophenol used) have been reported. google.com
The low-temperature synthesis method is reported to achieve near-quantitative conversion with yields exceeding 90% after recrystallization.
Table 1: Comparison of Dichlorophen Synthesis Methods
| Metric | Sulfuric Acid Method | Molecular Sieve Method |
| Catalyst Cost | Low | Moderate |
| Reaction Temperature | -10°C to 0°C or 45°C to 75°C | 110°C |
| Solvent Use | Ethanol/Methanol | Can be solvent-free |
| Environmental Impact | High (acid waste) | Low (reusable catalyst) |
| Scalability | Suitable for batch processing | Potentially continuous |
This table is based on data from reference .
Production and Characterization of Monosodium Dichlorophene
This compound, the salt of dichlorophene, is produced by reacting dichlorophene with sodium hydroxide (B78521). This process involves suspending dichlorophene in deionized water and incrementally adding an aqueous solution of sodium hydroxide while cooling to 10-15°C. The reaction is maintained at a pH of 8.0-8.5 to ensure complete salt formation. The this compound is then crystallized from the solution, with yields reported to be over 90%.
Characterization of this compound is performed using various analytical techniques. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantification. For trace analysis, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode offers enhanced sensitivity. Spectroscopic methods are also employed for structural verification, including FT-IR and ¹H NMR.
Table 2: Key Parameters for this compound Synthesis
| Factor | Optimal Range |
| NaOH Equivalents | 1.0-1.05 mol/mol |
| Crystallization Temperature | 4-10°C |
| Final Purity | ≥99% (by titration) |
This table is based on data from reference .
Analysis and Management of Synthetic By-products and Impurities (e.g., Trisphenol (B3262630) Trimer)
A significant by-product in the synthesis of dichlorophene is the trisphenol trimer, 2,6-bis(2-hydroxy-5-chlorobenzyl)-4-chlorophenol. industrialchemicals.gov.au This impurity can be present in technical grade dichlorophene at concentrations ranging from 5% to 10%. industrialchemicals.gov.aunih.gov
The management and analysis of this and other impurities are critical for quality control. High-performance liquid chromatography (HPLC) has proven to be an effective technique for separating and quantifying dichlorophene from its major trimer impurity in both raw materials and final products. nih.gov This allows for precise quality control during the manufacturing process. Recrystallization from solvents like toluene (B28343) is a common method to purify the final dichlorophene product. chemicalbook.comgoogle.com
Advanced Derivatization Strategies for Dichlorophen Analogues
Derivatization is a chemical modification process used to alter the properties of a compound, often to enhance its analytical detection or to create new molecules with different biological activities. For dichlorophene analogues, derivatization can be employed for several purposes.
One important application is in the creation of analogues for structure-activity relationship studies. For instance, bromination of dichlorophene is a method used to manufacture bromochlorophene, another antimicrobial agent. industrialchemicals.gov.au
In analytical chemistry, derivatization can improve the chromatographic behavior and detectability of dichlorophene and its metabolites. numberanalytics.com For example, in the analysis of related compounds, derivatization to form esters or other derivatives can enhance their volatility for gas chromatography (GC) analysis or improve their ionization efficiency for mass spectrometry (MS). researchgate.net Advanced techniques like chiral derivatization can be used to separate enantiomers of chiral analogues, which involves reacting the analyte with a chiral derivatization reagent to form diastereomers that can be separated chromatographically. numberanalytics.com
Furthermore, derivatization strategies are integral to the development of fluorescent probes for biological targets. semanticscholar.org By attaching a fluorophore to a dichlorophene-like scaffold, researchers can create tools to study the compound's interaction with biological systems at a molecular level.
Mechanistic Investigations of Monosodium Dichlorophene Biological Activity
Elucidation of Cellular and Molecular Targets in Microbial Systems
The antimicrobial efficacy of monosodium dichlorophene stems from its multifaceted attack on fundamental cellular processes within microbial systems. Research indicates that its primary modes of action involve the disruption of cellular energy production and the compromising of cell membrane integrity. These actions ultimately lead to the cessation of essential life processes and cell death in susceptible organisms.
Disruption of Microbial Cell Membrane Permeability and Integrity
This compound is recognized as a membrane-active agent. Its lipophilic nature facilitates its interaction with the lipid bilayer of microbial cell membranes, leading to a loss of structural integrity and normal function. This disruption manifests as an increase in membrane permeability, a critical factor in maintaining cellular homeostasis.
The damage to the cell membrane leads to the leakage of vital intracellular components. Studies have demonstrated that exposure to dichlorophen (B75788) can cause the efflux of potassium ions (K+) from bacterial cells. Furthermore, the leakage of materials that absorb light at a wavelength of 260 nm, such as nucleic acids and nucleotides, serves as a key indicator of significant membrane damage. This loss of essential molecules disrupts the electrochemical gradients necessary for cellular processes and contributes directly to cell death.
| Observed Effect | Indicator | Affected Microbial Species (Example) |
| Increased Membrane Permeability | Leakage of Potassium Ions (K+) | Escherichia coli, Pseudomonas aeruginosa |
| Loss of Membrane Integrity | Leakage of 260 nm absorbing materials (e.g., nucleic acids) | Escherichia coli, Pseudomonas aeruginosa |
Inhibition of Essential Cellular Enzymatic Pathways
While the uncoupling of oxidative phosphorylation is a primary mechanism, the broad-spectrum activity of this compound suggests potential interactions with other essential enzymatic pathways. Halogenated phenolic compounds, in general, are known to be non-specific inhibitors of various enzymes due to their ability to interact with proteins. Dichlorophen's structure allows it to potentially bind to active sites or allosteric sites on a range of enzymes, disrupting their catalytic activity. However, specific research detailing the inhibition of other key cellular enzymes by dichlorophen is an area that requires further investigation to fully delineate its complete inhibitory profile.
Uncoupling of Oxidative Phosphorylation in Target Organisms
A crucial aspect of this compound's antimicrobial activity is its function as an uncoupler of oxidative phosphorylation. This process is fundamental to energy production in aerobic organisms, where a proton gradient across the inner mitochondrial membrane (in eukaryotes) or the cell membrane (in prokaryotes) is used by ATP synthase to produce ATP.
Dichlorophen, as a protonophore, disrupts this process. It shuttles protons across the membrane, dissipating the essential proton motive force. This uncoupling of electron transport from ATP synthesis means that while the cell continues to consume oxygen, it is unable to efficiently produce ATP, the primary energy currency of the cell. The resulting energy deficit cripples cellular functions and leads to cell death. Studies have shown that dichlorophen can decrease the mitochondrial membrane potential, a direct consequence of its uncoupling activity.
Comparative Mechanistic Analyses with Structurally Related Biocides (e.g., Chlorophenol Isomers, Hexachlorophene)
The mechanism of action of this compound can be better understood by comparing it with structurally related biocides like chlorophenol isomers and hexachlorophene (B1673135).
Chlorophenol Isomers: The toxicity of chlorophenol isomers generally increases with the degree of chlorination. Their mechanism of toxicity is also linked to the uncoupling of oxidative phosphorylation. The position of the chlorine atoms on the phenol (B47542) ring influences their lipophilicity and, consequently, their ability to partition into and disrupt cell membranes. Dichlorophen, being a bisphenolic compound, is thought to possess an enhanced capacity for membrane disruption compared to its monochlorophenol counterparts.
Hexachlorophene: This chlorinated bisphenol shares structural similarities with dichlorophen and also targets bacterial cell membranes. At lower concentrations, hexachlorophene is known to inhibit the membrane-bound components of the electron transport chain, specifically D-lactate dehydrogenase in some bacteria. At higher concentrations, it causes the rupture of the bacterial membrane, leading to the leakage of intracellular contents and lysis. While both dichlorophen and hexachlorophene disrupt membrane function, the specific enzymatic targets within the electron transport chain may differ, and the concentration-dependent effects of each compound can vary.
| Biocide | Primary Mechanism of Action | Key Effects |
| This compound | Uncoupling of oxidative phosphorylation; Membrane disruption | Dissipation of proton motive force; Leakage of intracellular components |
| Chlorophenol Isomers | Uncoupling of oxidative phosphorylation | Toxicity increases with chlorination |
| Hexachlorophene | Inhibition of electron transport chain (low conc.); Membrane rupture (high conc.) | Inhibition of membrane-bound enzymes; Protoplast lysis |
Molecular Interactions of Dichlorophen with Cellular Components (e.g., Proteins, Lipids)
The biological activity of dichlorophen is predicated on its molecular interactions with key cellular components, primarily lipids and proteins.
Interactions with Lipids: The lipophilic nature of the dichlorophen molecule is central to its ability to disrupt microbial membranes. The chlorinated phenol rings can intercalate into the lipid bilayer. This insertion disrupts the ordered packing of the phospholipid fatty acid chains, which can alter membrane fluidity and lead to the formation of pores or channels. This physical disruption is the basis for the observed increase in membrane permeability and the subsequent leakage of cellular contents.
Interactions with Proteins: Dichlorophen's interactions with proteins are critical to its mechanisms of enzyme inhibition and uncoupling of oxidative phosphorylation. The hydroxyl groups on the phenol rings can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can engage in hydrophobic and van der Waals interactions. In its role as a protonophore, dichlorophen's ability to accept and donate protons is key. It is proposed that it can pick up a proton from the intermembrane space, diffuse across the lipid bilayer due to its lipophilicity, and then release the proton into the cytoplasm or mitochondrial matrix, thereby short-circuiting the proton gradient. While the general principles of these interactions are understood, the specific binding sites and conformational changes induced in target proteins like ATP synthase or components of the electron transport chain by dichlorophen are areas that would benefit from further detailed molecular modeling and structural biology studies.
Applications and Functional Profiles of Dichlorophen Compounds in Specialized Contexts
Role in Agricultural and Horticultural Pathogen Management
Dichlorophen (B75788) serves as a versatile pesticide in agricultural and horticultural settings, functioning as a fungicide, bactericide, and algicide. herts.ac.uk It is employed to manage a range of infections that affect crops, contributing to the health and yield of various plants. herts.ac.ukacuro.in Its application extends to crops such as cotton, peanuts, potatoes, and a variety of vegetables and ornamentals. herts.ac.ukaeciph.com
Dichlorophen has demonstrated effectiveness as a contact fungicide against a wide array of plant fungal pathogens. herts.ac.ukaeciph.comnih.gov Research and application have shown its utility in controlling diseases on horticultural benches and equipment by preventing the growth of molds and algae. nih.govncats.io Its fungicidal action is valuable in managing common and destructive fungal diseases in various crops.
Some of the key fungal pathogens managed by dichlorophen include those responsible for:
Red thread herts.ac.uk
Fusarium patch herts.ac.uk
Stem canker herts.ac.uk
Damping off herts.ac.uk
Root rot herts.ac.uk
Bulb rot herts.ac.uk
Web blotch herts.ac.uk
The compound is also noted for its use in controlling moss in turf. chemotechnique.se
| Crop Type | Disease/Pathogen Controlled | Reference |
|---|---|---|
| Horticultural Crops & Ornamentals | Moulds, Algae, Red thread, Fusarium patch | herts.ac.uknih.govncats.io |
| Cotton, Peanuts, Potatoes | General fungal infections | herts.ac.ukacuro.inaeciph.com |
| Vegetables (Beans, Onions, Garlic, Tomatoes, Cucumbers) | Damping off, Root rot, Bulb rot, Web blotch | herts.ac.ukaeciph.com |
| Turf | Moss | chemotechnique.se |
In addition to its fungicidal properties, dichlorophen is also a potent bactericide used to control bacterial diseases in crops. herts.ac.uknih.gov It is formulated as an agricultural emulsifiable concentrate for the control of specific bacterial diseases on cotton, groundnuts, potatoes, beans, and tomatoes, among other vegetable and horticultural crops. aeciph.comaeciph.com
Research has indicated its effectiveness against bacterial wilt disease. For instance, studies on tomato seedlings showed that treatment with dichlorophen could significantly reduce the incidence of bacterial wilt. researchgate.net Its bactericidal action also extends to controlling diseases such as angular leaf spot and cucumber wilt. herts.ac.uk
| Crop Type | Disease/Pathogen Controlled | Reference |
|---|---|---|
| Cotton, Groundnuts, Potatoes, Beans | Listed bacterial diseases | aeciph.comaeciph.com |
| Tomatoes | Bacterial wilt disease | researchgate.net |
| Cucumbers | Cucumber wilt | herts.ac.uk |
| General Vegetable and Horticultural Crops | Angular leaf spot | herts.ac.ukaeciph.com |
Industrial Biocidal and Preservative Applications of Dichlorophen
The antimicrobial properties of dichlorophen extend to various industrial applications where it is used as a biocide and preservative. herts.ac.ukindustrialchemicals.gov.au Its disodium (B8443419) salt, in particular, is noted for its commercial use as an industrial biocide to inhibit the growth of fungi and bacteria. industrialchemicals.gov.au
Dichlorophen is utilized for the protection of textiles, paper, and leather against microbial degradation. nih.govredox.com It acts as a fungicide and bactericide for cotton and woolen textiles, finding use in products like canvas and rug backings. industrialchemicals.gov.au In the paper industry, it is used as a slimicide in paper manufacturing and as a fungicide for paper and cardboard to prevent spoilage. researchgate.netunl.pt The compound's preservative qualities have also been applied in the conservation of historical artifacts, such as painted silk, to prevent fungal deterioration. researchgate.netbibliotekanauki.pl
Dichlorophen serves as an antimicrobial agent in various industrial fluids and materials to prevent microbial contamination and subsequent degradation. chemotechnique.seindustrialchemicals.gov.au It has been used as a bactericide in water-based oil well fracturing fluids. chembk.com Furthermore, it is utilized as a cement additive in the construction industry, where it acts as a fungicide and bactericide. industrialchemicals.gov.au
Veterinary Anthelmintic Research and Developments
Dichlorophen has a history of use in veterinary medicine as an anthelmintic, a substance that expels parasitic worms. acuro.innih.govncats.iotargetmol.com It has been particularly noted for its efficacy against tapeworms (cestodes) in animals. ncats.iodrugbank.com
Research and clinical use have shown that dichlorophen is effective for treating infections of Taenia and Dipylidium species in cats and dogs. acuro.inherts.ac.uk However, it has been observed to have limited activity against Echinococcus species. herts.ac.uk It is often used in combination with other compounds, such as toluene (B28343), to broaden the spectrum of activity to include other parasites like ascarids and hookworms. acuro.indrugbank.comwikipedia.org
Early research focused on establishing its efficacy and safety profiles, which demonstrated its targeted activity against certain types of parasites. Morphometric studies on beagles treated with a toluene-dichlorophen mixture observed changes in hepatic parenchymal cells, such as an increase in the membranes of the smooth and rough-surfaced endoplasmic reticulum. avma.org
Efficacy Spectrum against Cestode Parasites (e.g., Taenia spp., Dipylidium spp.)
Dichlorophen is an anthelmintic agent recognized for its efficacy against specific cestode parasites, commonly known as tapeworms, in veterinary medicine. basu.org.indefra.gov.uk Its primary application is as a narrow-spectrum taenicide, particularly effective against Taenia and Dipylidium species in dogs and cats. basu.org.in However, its efficacy is not uniform across all tapeworms; for instance, it is considered ineffective against Echinococcus. basu.org.in
Early research established dichlorophen's selective activity, highlighting its effectiveness against tapeworms like Taenia and Dipylidium species, while noting limited activity against Echinococcus species. This selective action positioned it as a targeted treatment in veterinary parasitology. The compound is also used against Moniezia and Thysanosoma infections in ruminants. basu.org.in
While dichlorophen is effective against the main body of the tapeworm (the strobila), it may leave the head (scolex) intact, which could allow the parasite to regenerate new segments (proglottids). chemdad.com Its use has also been noted in treating tapeworm infections in laboratory animals, monkeys, and reptiles. basu.org.in
Below is a table summarizing the efficacy of dichlorophen against various cestode parasites.
| Target Parasite | Efficacy | Animal Host(s) |
| Taenia spp. | Effective | Dogs, Cats, Humans |
| Dipylidium spp. | Effective | Dogs, Cats |
| Echinococcus spp. | Ineffective | Dogs |
| Moniezia spp. | Used against | Ruminants |
| Thysanosoma spp. | Used against | Ruminants |
| Hymenolepis nana | Previously used | Humans |
This table is generated based on data from multiple sources. basu.org.inchemdad.comnih.gov
Pharmacodynamics of Dichlorophen in Animal Models of Parasitic Infection
The mechanism of action of dichlorophen against cestodes is believed to be similar to that of salicylanilides, which involves the uncoupling of oxidative phosphorylation. defra.gov.ukchemdad.com This process disrupts the parasite's cellular energy production, specifically by inhibiting the generation of ATP, which is essential for its survival. This disruption of cellular respiration ultimately leads to the death of the parasite.
In animal models, dichlorophen's action results in the dislodging of the tapeworm from the host's intestinal wall. defra.gov.uk The affected parasites then disintegrate as they pass through the alimentary tract, which is why they are often not recognizable in the feces post-treatment. defra.gov.uk Some research suggests the agent may also act by increasing the clearance of intestinal contents, which helps to expel the tapeworms. targetmol.com
Studies in murine models of alveolar echinococcosis (caused by Echinococcus multilocularis) have explored the efficacy of dichlorophen. cambridge.org In vitro experiments showed a time- and dose-dependent effect against the parasite's protoscoleces. cambridge.org When tested in vivo in mice, dichlorophen showed some activity in reducing the viability of protoscoleces, although in one study it was less significant than the standard treatment, albendazole. cambridge.org Another study noted that dichlorophen has been repurposed for infections by intestinal stages of tapeworms like Taenia saginata and Hymenolepis nana. nih.gov
The pharmacodynamic effects are summarized in the table below.
| Mechanism | Effect on Parasite | Supporting Evidence |
| Uncoupling of Oxidative Phosphorylation | Inhibition of cellular energy production, leading to parasite death. | Similarity to salicylanilides; disruption of cellular respiration. defra.gov.ukchemdad.com |
| Dislodgement from Intestinal Wall | Detachment of the tapeworm from the host's gut. | Observation of disintegrated worms in the alimentary tract post-treatment. defra.gov.uk |
| Increased Intestinal Clearance | Expulsion of the parasite from the intestines. | Proposed mechanism of action. targetmol.com |
Contributions to Non-Therapeutic Antimicrobial Formulations (e.g., Soaps, Shampoos)
Beyond its therapeutic use as an anthelmintic, dichlorophen possesses broad-spectrum antimicrobial properties, including bactericidal and fungicidal activities. basu.org.inchemdad.com This has led to its inclusion as a functional ingredient in a variety of non-therapeutic formulations. chemdad.comnih.gov
Dichlorophen is used as a germicide and antimicrobial agent in products such as soaps and shampoos. chemdad.comnih.gov Its ability to inhibit the growth of bacteria and fungi makes it a valuable component for maintaining the hygiene and preservative qualities of these cosmetic and cleaning products. ncats.ioresearchgate.net It has also been used as a fungicide and bactericide to protect textiles and horticultural equipment from the growth of molds and algae. ncats.io
The applications of dichlorophen in non-therapeutic antimicrobial products are diverse, leveraging its effectiveness against a range of microorganisms. drugbank.commedchemexpress.com It has been incorporated into cosmetic formulations to function as a bacteriocide and fungicide. ncats.ioresearchgate.net In Europe, its use in cosmetics is regulated, with a maximum authorized concentration of 0.5%. researchgate.net
The table below details the non-therapeutic applications of dichlorophen.
| Product Type | Function of Dichlorophen |
| Soaps | Germicide, Antimicrobial Agent chemdad.comnih.gov |
| Shampoos | Germicide, Antimicrobial Agent chemdad.comnih.gov |
| Cosmetics | Bacteriocide, Fungicide ncats.ioresearchgate.net |
| Textiles | Fungicide, Bactericide (for protection against molds) ncats.io |
| Horticultural Equipment | Fungicide, Bactericide (for protection against molds and algae) ncats.io |
Environmental Dynamics and Ecotoxicological Implications of Dichlorophen Compounds
Biodegradation and Abiotic Degradation Pathways in Environmental Systems
The persistence of dichlorophen (B75788) in the environment is mitigated by both biotic and abiotic degradation processes. These pathways involve microbial action and enzymatic transformations that break down the compound into less complex and often less toxic substances.
Microorganisms play a crucial role in the breakdown of dichlorophen in various environmental settings. In activated sludge systems, the biodegradation of dichlorophen can be variable. One study using the Japanese MITI test showed 0% degradation of dichlorophen at 100 mg/L over four weeks. echemi.com However, another study observed a rapid initial degradation in sewage, with a 10-40% reduction in 1.5 days, which then slowed over several days. echemi.com A 50% degradation was achieved in an activated sludge test over a two-week period with an initial concentration of 10-20 mg/L. nih.govechemi.com
Specific bacterial species, such as those from the genus Pseudomonas, have been identified as capable of degrading chlorophenols. researchgate.net Bioaugmentation, the process of adding specialized microbial cultures to a system, has been shown to enhance the removal of dichlorophenols from wastewater in conventional activated sludge systems. researchgate.net For instance, the use of a 2,4-dichlorophenol (B122985) degrading mixed culture has been effective in not only removing 2,4-DCP but also other chlorophenols. researchgate.net Acclimated activated sludge microorganisms have also demonstrated the ability to biodegrade dichlorophen more rapidly. pjoes.com
Table 4: Microbial Degradation of Dichlorophen
| System/Organism | Concentration | Degradation | Timeframe | Source |
|---|---|---|---|---|
| Activated Sludge (MITI test) | 100 mg/L | 0% | 4 weeks | echemi.com |
| Sewage | Not specified | 10-40% | 1.5 days | echemi.com |
| Activated Sludge | 10-20 mg/L | 50% | 2 weeks | nih.govechemi.com |
| Acclimated Activated Sludge | 500 mg/L 2,4-DCP | 99% phenol (B47542) removal, 95% COD removal | Not specified | pjoes.com |
Enzymes, particularly laccases, have been investigated for their ability to transform dichlorophen. Laccases are multi-copper oxidoreductase enzymes that can oxidize a broad range of phenolic compounds. mdpi.comsci-hub.se The transformation of dichlorophen by a laccase-mediator system has been shown to be effective. nih.gov For example, the laccase-syringaldehyde system transformed dichlorophen with a high catalytic activity. nih.gov This process can involve an oxidative dehalogenation mechanism. nih.gov
Immobilizing laccase on various supports, such as nanoporous materials, can enhance its stability and efficiency in degrading pesticides like dichlorophen. researchgate.net Studies have demonstrated that immobilized laccase from Coriollopsis gallica effectively oxidized dichlorophen, leading to a significant reduction in its cytotoxicity. sci-hub.seresearchgate.net The combination of photolysis with laccase catalysis has also been shown to synergistically promote the removal of dichlorophen from aqueous solutions. mdpi.com
Table 5: Laccase-Mediated Transformation of Dichlorophen
| Enzyme System | Mediator | Observation | Source |
|---|---|---|---|
| Laccase | Syringaldehyde | Catalytic activity of 1257.6 nmol/min/U for dichlorophen transformation. | nih.gov |
| Immobilized Laccase (Coriollopsis gallica) on mesoporous nanostructures | None specified | Effective oxidation of dichlorophen and reduction of its cytotoxic effects. | sci-hub.seresearchgate.net |
| Laccase and Photolysis | None specified | Synergistic removal of dichlorophen from aqueous solution. | mdpi.com |
Photodegradation Kinetics and Identification of Photo-transformation Products
The photodegradation of dichlorophen (DCP) in aquatic environments is a complex process influenced by factors such as pH and the presence of oxygen. wiley.comnih.gov In acidic conditions and the absence of oxygen, the primary photolysis product of dichlorophen is 4-chloro-4′-hydroxy-2,2′-methylenediphenol, resulting from the hydrolysis of a chlorine atom. wiley.comnih.gov However, in the presence of oxygen, a benzoquinone-like derivative is formed. wiley.comnih.gov At a pH of 9, where dichlorophen exists predominantly in its monoanionic form, irradiation in deoxygenated solutions yields three main products: 4-chloro-4′-hydroxy-2,2′-methylenediphenol, the benzoquinone-like derivative, and 4-chloro-2,2′-methylenediphenol. wiley.com The formation of 4-chloro-2,2′-methylenediphenol is also observed in acidic or neutral solutions containing isopropanol. wiley.com These reactions are thought to occur through the formation of a carbene intermediate following the elimination of HCl. wiley.com
The presence of natural photosensitizers, such as riboflavin (B1680620), can accelerate the photodegradation of dichlorophen. nih.gov Under aerobic conditions, riboflavin facilitates the photooxidation of DCP, a process involving both hydrogen peroxide and singlet molecular oxygen. nih.gov Kinetic studies have shown that dichlorophen is photodegraded more rapidly than phenol in the presence of singlet molecular oxygen, which is attributed to its lower pKa value. nih.govresearchgate.net The photodegradation process involves hydroxydechlorination and dechlorination as major pathways. chemdad.com
The attachment of dichlorophen to sediments or suspended particles, simulated using silica (B1680970) nanoparticles, significantly affects its photodegradation routes in natural waters. nih.govscispace.com
Influence of Environmental Parameters (e.g., pH, Temperature, Substrate Concentration) on Degradation Rates
Environmental factors play a crucial role in determining the degradation rate of dichlorophen.
pH: The pH of the surrounding medium significantly impacts dichlorophen's degradation. During photolysis, different products are formed in acidic versus alkaline (pH 9) conditions. wiley.comnih.gov In the context of oxidation by permanganate (B83412) (Mn(VII)), the degradation rate of chlorophene, a related compound, decreases as pH increases from 5.0 to 7.0, and then increases as pH rises from 7.0 to 10.0. nih.gov For 2,4-dichlorophenol (2,4-DCP), another similar compound, biodegradation by Pseudomonas alcaligenes is most efficient at a pH of 7. ajol.info This is because pH levels outside the optimal range for microbial activity can inhibit the growth and metabolic rates of degrading microorganisms. ajol.info
Temperature: Temperature influences the rate of both chemical and biological degradation processes. The degradation of 2,4-DCP by Fenton's reagent is significantly faster at 70°C compared to 25°C. osti.gov At the higher temperature, complete removal and dechlorination were achieved much more rapidly, and a greater percentage of total organic carbon was mineralized. osti.gov Similarly, the biodegradation of 2,4-DCP by P. alcaligenes is most effective at 35°C. ajol.info Temperature affects the reaction rates, mortality, and growth of microbial species involved in biodegradation. ajol.info However, in some systems like corona discharge plasma treatment, increasing the temperature beyond an optimal point (e.g., 308 K) can decrease the degradation efficiency of organic dyes. mdpi.com
Substrate Concentration: The concentration of dichlorophen can influence its degradation, particularly in biological treatment systems. Studies on 2,4-DCP have shown that microorganisms like Pseudomonas alcaligenes have a maximum concentration they can tolerate and degrade, which can be enhanced through methods like UV-irradiation. ajol.info
The presence of other substances in the environment also affects dichlorophen degradation. For instance, the presence of MnO2 and Fe3+ can enhance the removal of chlorophene during oxidation by permanganate, while the effect of humic acid is not as pronounced. nih.gov
Advanced Oxidation Processes for Dichlorophen Remediation (e.g., Fe(VI) Oxidation)
Advanced Oxidation Processes (AOPs) are effective methods for the remediation of dichlorophen and related compounds from water. Ferrate(VI) (Fe(VI)), a strong oxidizing agent, has shown significant promise in this area.
The oxidation of dichlorophen by Fe(VI) is a rapid process, with complete removal achievable in a short time frame in pure water. nih.govresearchgate.net A study demonstrated the complete removal of DCP within 300 seconds at a 2:1 molar ratio of Fe(VI) to DCP. nih.gov The reaction follows second-order kinetics and is influenced by pH and temperature. researchgate.net The degradation of chlorophene by Fe(VI) is also very rapid, with an apparent second-order rate constant of 423.2 M⁻¹ s⁻¹ at pH 8.0. nih.gov
The degradation of dichlorophen by Fe(VI) proceeds through several reaction pathways, including the cleavage of the C-C bridge bond, hydroxylation, and radical coupling. nih.govresearchgate.net Theoretical calculations have identified the C₇-C₈ bond as the most susceptible to cleavage and the C₁₂ site as the most likely for hydroxyl addition. nih.gov In the case of chlorophene oxidation by Fe(VI), the primary reaction products are polymers formed via single-electron coupling, initiated by hydrogen abstraction from the hydroxyl group. nih.gov Other observed pathways include electrophilic substitution, ring opening, and decarboxylation. nih.gov
A total of twenty degradation products were identified in the Fe(VI) oxidation of dichlorophen, and twenty-two were identified for chlorophene. nih.govnih.gov The presence of humic acid can inhibit the degradation of dichlorophen to some extent. nih.gov Despite this, the Fe(VI) oxidation process has been proven effective for dichlorophen degradation in municipal wastewater effluent and lake water, highlighting its potential for real-world applications. nih.govnih.gov
Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems (excluding human health impacts)
Dichlorophen is recognized as being moderately to very toxic to aquatic organisms. herts.ac.ukherts.ac.ukhpc-standards.comcdhfinechemical.com Its release into the environment, stemming from its use as a pesticide and anthelmintic, poses a risk to aquatic and terrestrial ecosystems. nih.govresearchgate.net
Acute and Chronic Ecotoxicity to Aquatic Biota (e.g., Fish, Daphnia, Algae)
Dichlorophen exhibits varying levels of toxicity to different aquatic organisms.
Fish: Dichlorophen is moderately toxic to fish in acute exposures. herts.ac.ukherts.ac.uk The 96-hour lethal concentration (LC50) for the fathead minnow (Pimephales promelas) has been reported as 0.31 mg/L and 0.54 mg/L in different studies. hpc-standards.comcdhfinechemical.comlilab-ecust.cn For rainbow trout (Oncorhynchus mykiss) and channel catfish (Ictalurus punctatus), the LC50 values were 0.5 mg/L and 0.9 mg/L, respectively, in 3-hour exposures. usgs.gov
Daphnia: Dichlorophen is moderately toxic to aquatic invertebrates like Daphnia magna. herts.ac.ukherts.ac.uk The 48-hour median effective concentration (EC50) for Daphnia magna is reported to be 6.2 mg/L. herts.ac.uklilab-ecust.cn
Algae: Dichlorophen is also toxic to algae. herts.ac.ukherts.ac.uk The 72-hour EC50 for growth inhibition in algae is 10 mg/L. lilab-ecust.cn In contrast, a study on 2,4-dichlorophenoxyacetic acid (2,4-D) showed that at low concentrations (2 mg/L or less), it could stimulate the growth of some algal communities, potentially due to a hormonal effect. nih.gov However, at high concentrations (100 mg/L and 1000 mg/L), it inhibited growth and metabolism. nih.gov Certain algae species like Scenedesmus, Pediastrum, and Navicula were found to be more sensitive to 2,4-D. nih.gov
Table 1: Acute Ecotoxicity of Dichlorophen to Aquatic Biota
| Organism | Endpoint | Concentration (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|
| Pimephales promelas (fathead minnow) | LC50 | 0.31 | 96 hours | hpc-standards.comcdhfinechemical.com |
| Pimephales promelas (fathead minnow) | LC50 | 0.54 | 96 hours | lilab-ecust.cn |
| Oncorhynchus mykiss (rainbow trout) | LC50 | 0.5 | 3 hours | usgs.gov |
| Ictalurus punctatus (channel catfish) | LC50 | 0.9 | 3 hours | usgs.gov |
| Daphnia magna | EC50 | 6.2 | 48 hours | herts.ac.uklilab-ecust.cn |
| Algae | EC50 (growth) | 10 | 72 hours | lilab-ecust.cn |
Impact on Microbial Communities in Environmental Matrices
The introduction of dichlorophen and other biocides into the environment can significantly alter microbial communities in soil and water. The extensive use of such chemicals can negatively affect soil biodiversity and microbial functions. mdpi.com
In aquatic systems, dichlorophen treatment has been observed to cause shifts in planktonic bacterial populations. journals.co.za While the total aerobic count initially increased after dichlorophen addition in a cooling water system, it was followed by a rapid decrease. journals.co.za This treatment led to a decrease in species diversity, with certain resistant species like Pseudomonas stutzeri becoming dominant. journals.co.za The initial increase in planktonic bacteria can be seen as a stress reaction of the biofilm. journals.co.za
The use of biocides can contribute to the increased occurrence of antibiotic-resistant bacteria. europa.eu This is a concern as some resistance mechanisms, such as efflux pumps, are common to both biocides and antibiotics, and the selective pressure from biocides may promote the spread of these resistance mechanisms. europa.eu
Long-term Ecological Consequences of Dichlorophen Residues
The persistence of dichlorophen and its degradation products in the environment can lead to long-term ecological consequences. nih.gov Dichlorophen is known to be slowly oxidized in the air. nih.gov Its residues in soil and water can have lasting adverse effects on aquatic life. hpc-standards.comcdhfinechemical.comscbt.com The accumulation of pesticide residues in soil and groundwater can reduce the productivity of arable land over time. jncc.gov.uk
Advanced Analytical Methodologies for Dichlorophen and Its Sodium Salts
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) is a prominent method for the analysis of dichlorophen (B75788). A rapid and simple HPLC method utilizing a reverse-phase C-18 column has been developed for the analysis of dichlorophen in raw materials and veterinary formulations. nih.gov This method employs a mobile phase of methanol (B129727) and water (75:25) with a flow rate of 1.5 mL/min, allowing for the detection of dichlorophen and its impurities at a wavelength of 290 nm. nih.gov
Another established HPLC method, EPA Method 604.1, is designed for the determination of dichlorophen and hexachlorophene (B1673135) in municipal and industrial wastewater. synectics.netepa.gov This procedure involves sample extraction with methylene (B1212753) chloride, followed by concentration and analysis using HPLC with an ultraviolet (UV) detector. synectics.netepa.gov The method specifies a 5 µm Spherisorb-ODS column with a mobile phase of acetonitrile (B52724) and water (65/35) containing 0.05% phosphoric acid. synectics.net
A method for determining dichlorophen in cosmetics uses a Lichrospher 100 RP-18 column with a mobile phase consisting of methanol and 1%(v/v) acetic acid solution (9:1 v/v). fda.gov.tw Detection is carried out using a photodiode array detector at a quantitative wavelength of 300 nm. fda.gov.tw
| Method/Application | Column | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|---|
| Veterinary Formulations | Reverse-phase C-18 | Methanol-Water (75:25) | 290 nm | nih.gov |
| Wastewater (EPA 604.1) | Spherisorb-ODS, 5 µm | Acetonitrile-Water (65/35) + 0.05% H3PO4 | Not specified | synectics.net |
| Cosmetics | Lichrospher 100 RP-18, 5 µm | Methanol-1% Acetic Acid (9:1) | 300 nm | fda.gov.tw |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for separating components in a mixture. libretexts.orgorgchemboulder.com It operates on the principle of differential adsorption, where compounds separate based on their different affinities for the stationary phase (a thin layer of adsorbent like silica (B1680970) gel) and the mobile phase (a solvent). butterworth-labs.co.uk
A specific TLC method has been successfully devised for the separation and estimation of dichlorophen. oup.comoup.com This procedure utilizes silica gel plates and a developing solvent system of ethyl acetate (B1210297) containing 10% v/v of methanol. oup.comoup.com After development, the separated spots corresponding to the compounds are visualized, scraped from the plate, and eluted with methanol for subsequent quantification. oup.com This technique is effective for resolving dichlorophen in various commercial formulations. oup.comoup.com The simplicity and speed of TLC make it a valuable tool for qualitative analysis and for monitoring the progress of chemical reactions. libretexts.org
The structural similarity between dichlorophen and its analogues, such as hexachlorophene, as well as process-related impurities like the trimer of dichlorophen, necessitates robust separation methods for accurate quantification.
High-Performance Liquid Chromatography (HPLC) has proven effective in this regard. The reverse-phase HPLC method developed for veterinary use can successfully separate dichlorophen from its major impurity, a trimer, with retention times of 6.5 and 9.0 minutes, respectively. nih.gov Similarly, EPA Method 604.1 is designed to determine both dichlorophen and hexachlorophene in wastewater samples, demonstrating its capability to resolve these two structurally similar compounds. synectics.netepa.gov A validated method for cosmetics also allows for the simultaneous determination of dichlorophen, bithionol, and hexachlorophene. fda.gov.tw
Thin-Layer Chromatography (TLC) offers a viable alternative for separating dichlorophen from hexachlorophene. oup.comoup.com Using silica gel plates with a mobile phase of ethyl acetate containing 10% v/v methanol, a clear separation between the two compounds can be achieved. oup.comoup.com Following separation, the distinct spots can be individually eluted and quantified spectrophotometrically. oup.com
| Technique | Separated Compounds | Stationary Phase | Mobile Phase | Reference |
|---|---|---|---|---|
| HPLC | Dichlorophen and its trimer impurity | C-18 column | Methanol-Water (75:25) | nih.gov |
| TLC | Dichlorophen and Hexachlorophene | Silica gel | Ethyl acetate with 10% v/v Methanol | oup.comoup.com |
| HPLC | Dichlorophen and Hexachlorophene | Spherisorb-ODS, 5 µm | Acetonitrile-Water (65/35) + 0.05% H3PO4 | synectics.net |
| HPLC | Dichlorophen, Bithionol, and Hexachlorophene | Lichrospher 100 RP-18, 5 µm | Methanol-1% Acetic Acid (9:1) | fda.gov.tw |
Spectrophotometric Approaches for Detection and Characterization
Spectrophotometry is a widely used analytical technique for the quantitative determination of chemical compounds. Methods for dichlorophen often rely on its ultraviolet (UV) absorbance. After separation by techniques like TLC, dichlorophen can be quantified by measuring the absorbance of its methanolic solution at its maximum absorption wavelength (λmax) of 286 nm. oup.comoup.com In contrast, its analogue hexachlorophene has a λmax of 299 nm, allowing for their distinct quantification when present in a mixture. oup.com
Official methods, such as those from AOAC International, include spectrophotometric procedures for the analysis of dichlorophen in drug formulations. nih.gov Another colorimetric method involves the use of 4-aminoantipyrine (B1666024) with potassium periodate (B1199274) as an oxidizing agent to produce a colored complex that can be measured. nih.gov
| Compound | Method | Wavelength (λmax) | Solvent/Reagents | Reference |
|---|---|---|---|---|
| Dichlorophen | UV Spectrophotometry | 286 nm | Methanol | oup.comoup.com |
| Hexachlorophene | UV Spectrophotometry | 299 nm | Methanol | oup.com |
| Dichlorophen | Colorimetric Method | Not Specified | 4-aminoantipyrine, Potassium periodate | nih.gov |
Development of Highly Sensitive and Selective Methods for Environmental Monitoring
The potential for environmental contamination necessitates the development of highly sensitive and selective methods for detecting dichlorophen in environmental matrices like water and sediment. nih.gov While traditional methods like HPLC and Gas Chromatography (GC) are effective, they can be costly and involve complex sample preparation. google.com
Recent research has focused on developing advanced electrochemical sensors. One such sensor utilizes a modified carbon-based electrode with hydrated tungsten oxide (H-WO3) nanorods and a cationic surfactant. scilit.com This sensor demonstrates excellent electrocatalytic behavior and can detect dichlorophen at nanomolar concentrations, with a reported detection limit of 7.39 nM. scilit.com Another approach involves molecularly imprinted polymers (MIPs) on a polydopamine-reduced graphene oxide modified electrode for the detection of 2,4-dichlorophenol (B122985), a related compound, achieving a very low detection limit of 0.8 nM. nih.gov These electrochemical methods offer advantages in terms of cost-effectiveness, sensitivity, and potential for rapid, on-site analysis. google.com
Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-tandem MS) provides a powerful tool for the analysis of residual active ingredients in various products. nih.gov An analytical method using solid-phase extraction combined with LC-tandem MS was developed to determine phenols, including dichlorophen analogues, with a low limit of detection of 0.006 µg/g. nih.gov Such methods are crucial for understanding the environmental fate and potential impact of these compounds. nih.gov
| Methodology | Target Analyte | Key Features | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Electrochemical Sensor | Dichlorophen (DCP) | Hydrated tungsten oxide (H-WO3) modified carbon electrode | 7.39 nM | scilit.com |
| Electrochemical Sensor | 2,4-Dichlorophenol | Molecularly Imprinted Polymer (MIP) on PDA-rGO electrode | 0.8 nM | nih.gov |
| LC-tandem MS | Phenols | Solid-phase extraction cleanup | 0.006 µg/g | nih.gov |
Computational and Theoretical Investigations of Dichlorophen Compounds
Molecular Modeling and Simulation of Dichlorophen (B75788) Interactions and Reactivity
Molecular modeling and simulation techniques are pivotal in elucidating the mechanisms through which dichlorophen interacts with biological and environmental systems. These computational methods allow researchers to visualize and quantify molecular interactions that are otherwise difficult to observe experimentally.
Research has employed molecular simulations to investigate the interactions between dichlorophen's oxidized products and human nuclear receptors to understand the potential for chronic endocrine disruption. acs.org These simulations calculate the theoretical affinity of the compounds for the ligand-binding pockets of these receptors. acs.org One study found that the oxidation of dichlorophen by a laccase-MSU-F hybrid nanomaterial resulted in products with a reduced theoretical affinity for steroid hormone nuclear receptors (a reduction of ~5 kcal/mol). acs.org This suggests that an increase in the molecular size of the degradation products could hinder their ability to bind effectively to the receptor sites. acs.org
Simulations using Density Functional Theory (DFT) have also been instrumental in understanding the reactivity of dichlorophen. nih.gov DFT calculations can determine factors like activation energy and adsorption energy, which are crucial for predicting how dichlorophen will behave in processes like electrooxidation. nih.gov For instance, in the electrooxidation of dichlorophen on a Ti₄O₇ anode, DFT simulations showed that the efficiency was primarily influenced by mass transfer rates in batch mode. nih.gov However, in a reactive electrochemical membrane (REM) setup, the activation energy for direct electron transfer was the determining factor at lower potentials, while the adsorption of dichlorophen onto the anode became dominant at higher potentials. nih.gov
Further studies have explored the stabilization of enzymes, such as laccase, immobilized in nanostructured materials for dichlorophen degradation. acs.orgresearchgate.net Molecular modeling suggests that noncovalent forces, like electrostatic interactions, mediate the stabilization of the positively-charged surfaces of the laccase enzyme within the negatively-charged pores of nanostructures like MSU-F mesoporous foam. acs.orgresearchgate.net
| Interaction Studied | Computational Method | Key Findings | References |
| Dichlorophen Oxidized Products & Steroid Hormone Nuclear Receptors | Molecular Simulation | Reduced theoretical binding affinity (~5 kcal/mol) of oxidized products compared to dichlorophen. | acs.org |
| Dichlorophen Electrooxidation on Ti₄O₇ anode | Density Functional Theory (DFT) | Degradation efficiency is determined by mass transfer rates, activation energy, and adsorption energy depending on conditions. | nih.gov |
| Laccase Enzyme & MSU-F Nanoporous Foam | Molecular Modeling | Stabilization of the enzyme is likely mediated by noncovalent, electrostatic interactions within the nanopores. | acs.orgresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Biocidal Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity. nih.gov For biocides like dichlorophen, QSAR analyses are valuable for predicting efficacy, understanding mechanisms of action, and identifying new potential leads. nih.gov These models work by relating physicochemical properties and molecular descriptors to the observed activity of a set of compounds. nih.gov
In the context of dichlorophen and related chlorophenols, QSAR models have been developed to predict their degradation rates. One such model for chlorophenols used multivariable linear regression (MLR) to establish a relationship between the reaction rate constant (k) and specific molecular descriptors. researchgate.net The resulting three-parameter model identified the energy of the Highest Occupied Molecular Orbital (E homo), molar heat capacity at constant volume (C vθ), and the most positive net charge of hydrogen atoms (qH+) as significant predictors, achieving a correlation coefficient (R²) of 0.878. researchgate.net Analysis of this model revealed that the molar heat capacity (Cvθ) was the most influential factor affecting the degradation rate of the chlorophenols. researchgate.netscispace.com
QSAR can also be applied to assess the toxicity of degradation intermediates. researchgate.net For example, in the electrochemical oxidation of tetracycline, QSAR analysis was used to predict the high toxicity of certain intermediate products formed during the degradation process. researchgate.net Such approaches are transferable to the study of dichlorophen degradation, helping to predict whether its breakdown products might pose a greater or lesser risk than the parent compound.
| QSAR Model Application | Key Molecular Descriptors | Predicted Endpoint | Correlation (R²) | References |
| Degradation of Chlorophenols | E homo, C vθ, qH+ | Reaction Rate Constant (k) | 0.878 | researchgate.net |
| Structure-Reactivity of Disinfectants | C vθ (most significant factor) | Degradation Rate | Not specified | scispace.com |
Theoretical Calculations of Degradation Pathways and Reaction Mechanisms
Theoretical calculations, particularly those based on quantum mechanics, are powerful for mapping out the potential degradation pathways of a molecule and elucidating the intricate mechanisms of its reactions. For dichlorophen, these calculations have been crucial in rationalizing experimental findings on its degradation.
Studies on the oxidative degradation of dichlorophen by ferrate (Fe(VI)) have combined experimental analysis with theoretical calculations to propose detailed reaction pathways. nih.govresearchgate.net After identifying twenty degradation products using HPLC/MS analysis, researchers proposed pathways that include the cleavage of the C-C bridge bond, hydroxylation, and radical coupling. nih.gov
Theoretical calculations provided a deeper understanding of these proposed mechanisms. nih.gov Analysis of Wiberg bond orders and transition states indicated that the C₇-C₈ bond (the methylene (B1212753) bridge) is the most vulnerable site for cleavage. nih.govresearchgate.net Furthermore, calculations showed that the C₁₂ site is the most probable location for hydroxyl addition. nih.gov The distribution of Mulliken atomic spin densities also suggested that self-coupling products could easily form through C-O-C coupling. nih.govresearchgate.net Similarly, calculations of frontier electron densities (FEDs) have been used to propose degradation pathways for dichlorophen during electrooxidation. nih.gov
| Degradation Process | Theoretical Method | Predicted Mechanism/Pathway | Key Findings | References |
| Oxidative Degradation by Ferrate (Fe(VI)) | Wiberg Bond Order & Transition State Analysis | Cleavage of C-C bridge bond | The C₇-C₈ bond is the most vulnerable site for cleavage. | nih.govresearchgate.net |
| Oxidative Degradation by Ferrate (Fe(VI)) | Transition State Analysis | Hydroxylation | The C₁₂ site is the most likely site for hydroxyl addition. | nih.gov |
| Oxidative Degradation by Ferrate (Fe(VI)) | Mulliken Atomic Spin Density Distribution | Radical Coupling | Self-coupling products are easily generated via C-O-C coupling. | nih.govresearchgate.net |
| Electrooxidation on Ti₄O₇ anode | Frontier Electron Density (FED) Calculation | Intermediate Product Formation | Used to propose specific degradation pathways. | nih.gov |
Computational Approaches for Environmental Risk Assessment (excluding human health)
Computational tools are increasingly used for the environmental risk assessment of chemicals, providing a means to estimate persistence, bioaccumulation, and ecotoxicity (PBT) without extensive and costly experimental testing. europa.eu These in silico methods are vital for regulatory frameworks like REACH and for prioritizing chemicals for further investigation. europa.euljmu.ac.uk
For dichlorophen, computational approaches have been used to model its environmental fate. nih.gov Because dichlorophen is released directly into the environment through its use as a pesticide, understanding its degradation under various conditions is critical. nih.gov Computer simulations have been employed to model the photodegradation routes of dichlorophen when it is sorbed on sediments or suspended particles. nih.gov These simulations showed that the relevance of different photodegradation pathways is significantly affected by the pesticide's attachment to sediments, highlighting the importance of considering environmental compartments in risk assessment. nih.gov
The assessment of environmental risk relies on predicting a chemical's behavior, and computational models are central to this effort. researchgate.net QSARs and other in silico tools can be used to estimate a chemical's potential for persistence and bioaccumulation, key criteria in identifying PBT substances. europa.eu Due to the structural similarity between dichlorophen and other chlorophenes, its mode of toxic action is expected to be similar, allowing for a category approach in risk assessment where data from related chemicals can inform the evaluation of dichlorophen. industrialchemicals.gov.au This approach is part of a weight-of-evidence strategy that combines experimental data with computational predictions to conduct a comprehensive environmental risk assessment. ljmu.ac.uk
| Assessment Area | Computational Approach | Specific Application for Dichlorophen | References |
| Environmental Fate (Photodegradation) | Computer Simulation | Modeling the photodegradation routes of dichlorophen when sorbed on sediments in natural waters. | nih.gov |
| Persistence & Bioaccumulation | QSAR / In Silico Models | Predicting PBT (Persistence, Bioaccumulation, Toxicity) profiles to prioritize chemicals for regulatory assessment. | europa.eu |
| Ecotoxicity | Category Approach / Read-Across | Using data from structurally similar chlorophenes to infer the mode of toxic action for dichlorophen. | industrialchemicals.gov.au |
Emerging Research Directions and Future Perspectives on Monosodium Dichlorophene
Development of Novel Remediation and Bioremediation Strategies for Dichlorophen (B75788) Contamination
The removal of dichlorophen from contaminated soil and water is a significant area of research, with a focus on moving beyond conventional methods toward more efficient and environmentally benign strategies.
Bioremediation: A prominent approach involves harnessing biological processes. The use of spent Lentinus edodes (shiitake mushroom) substrate has shown considerable potential for remediating soil co-contaminated with cadmium and dichlorophen. researchgate.net Studies demonstrated that the application of this substrate led to dichlorophen dissipation rates of 85.0–96.9%. researchgate.net This enhanced degradation is attributed to the substrate promoting the growth and activity of native soil microbes and ligninolytic enzymes like manganese peroxidase and laccase. researchgate.net
Fungal enzymes, particularly laccases, are a key focus. Laccase from Coriollopsis gallica, when immobilized on mesoporous nanostructured silicon foam, has been shown to efficiently oxidize dichlorophen. researchgate.netfrontiersin.org This process not only degrades the primary compound but also reduces its associated genotoxicity and apoptotic effects. researchgate.netscispace.com The immobilization of enzymes on nanomaterials enhances their stability and reusability, with one study noting that an immobilized laccase retained 61% of its original activity after eight consecutive cycles. researchgate.net
Advanced Oxidation and Reduction Processes: Chemical and electrochemical methods are also being refined. Iron-carbon micro-electrolysis (ICME) has been applied to treat dichlorophen wastewater. researchgate.net This technology, which creates a micro-galvanic cell between iron and carbon, facilitates pollutant removal through redox reactions, adsorption, and co-precipitation. researchgate.net Integrating ICME as a pretreatment step for anaerobic digestion has proven highly effective, achieving dichlorophen removal rates of over 98% and enhancing subsequent methane (B114726) production. researchgate.net The use of nano-zero valent iron/activated carbon (nZVI/AC) composites has been particularly successful in this regard. researchgate.net
Adsorption: Adsorption using low-cost, sustainable materials is another promising avenue. Biochar derived from various renewable materials has been investigated for its ability to remove 2,4-dichlorophen from aqueous solutions. ncsu.edu The adsorption capacity is influenced by factors such as pH, temperature, and the specific properties of the biochar. ncsu.edu Molecularly imprinted polymers (MIPs) are also being developed for the selective adsorption of dichlorophen, with studies showing a maximum binding capacity of 63.291 mg/g and excellent reusability over multiple cycles. mdpi.com
| Remediation Method | Key Agent/Material | Reported Efficiency | Reference |
|---|---|---|---|
| Bioremediation | Spent Lentinus edodes Substrate | 85.0–96.9% DCP dissipation in soil | researchgate.net |
| Enzymatic Degradation | Immobilized Laccase (Coriollopsis gallica) | Significant oxidation and reduction of genotoxicity | researchgate.netfrontiersin.org |
| Micro-electrolysis + Anaerobic Digestion | nZVI/Activated Carbon | 98.49 wt% DCP removal | researchgate.net |
| Micro-electrolysis + Anaerobic Digestion | ZVI/Activated Carbon | 99.00 wt% DCP removal | researchgate.net |
| Adsorption | Molecularly Imprinted Polymers (MIPs) | Max. binding capacity of 63.291 mg/g | mdpi.com |
Investigation of Microbial Resistance Mechanisms to Dichlorophen Exposure
Dichlorophen is valued for its antibacterial properties, but its widespread use raises concerns about the development of microbial resistance. Research indicates that the use of biocides may contribute to the increased occurrence of antibiotic-resistant bacteria. europa.eu The selective pressure exerted by these compounds can favor bacteria that express resistance mechanisms, some of which are common to both biocides and antibiotics, such as efflux pumps and changes in cell permeability. europa.eu
Studies have identified dichlorophen as having antibacterial properties against a range of bacteria, including the opportunistic pathogen Acinetobacter calcoaceticus. nih.gov However, the emergence of multidrug-resistant (MDR) strains of bacteria like Acinetobacter highlights the urgent need to understand the mechanisms by which they overcome antimicrobial agents. nih.gov Acinetobacter species possess several resistance mechanisms, including the acquisition of beta-lactamases, alterations in outer membrane proteins, and the overexpression of efflux pumps. nih.gov
Future research is focused on elucidating the specific genetic and biochemical pathways that confer resistance to dichlorophen. This includes investigating whether exposure to dichlorophen can select for and maintain mobile genetic elements that carry genes for cross-resistance to clinically important antibiotics. europa.eu Understanding these mechanisms is critical for managing the risks associated with biocide use and preventing the further spread of antibiotic resistance. europa.eunih.gov
Green Chemistry Principles in Dichlorophen Synthesis and Application
The traditional synthesis of dichlorophen involves the reaction of p-chlorophenol with formaldehyde (B43269), a process that utilizes chemicals of concern. chemicalbook.com Emerging research is exploring the application of green chemistry principles to both the synthesis and the lifecycle of dichlorophen to minimize its environmental footprint.
Green chemistry in synthesis focuses on developing alternative pathways that are less hazardous and more sustainable. This could involve the use of biocatalysts, such as enzymes, to replace traditional chemical catalysts, or the use of greener solvents and reaction conditions. mdpi.com While specific research on green synthesis routes for dichlorophen is still developing, the broader field of green chemistry provides a framework for future innovation. research.com
In the context of its application, green chemistry principles are evident in the development of sustainable materials for remediation and detection. For instance, research is being conducted on synthesizing activated carbon from agricultural waste products like Arecanut catechu as a sustainable precursor for use in electrochemical sensors to detect dichlorophen. researchgate.net This approach not only provides a valuable application for waste materials but also aligns with the goal of creating more eco-friendly analytical and remediation technologies. researchgate.net Future work will likely focus on integrating green chemistry more directly into the manufacturing process of dichlorophen itself and designing new, effective, and inherently biodegradable alternatives. mdpi.com
Advanced Analytical Techniques for Ultra-Trace Level Detection in Complex Matrices
The ability to detect dichlorophen at very low concentrations in environmental samples like water and soil is crucial for monitoring its presence and assessing exposure risks. nih.govcdc.gov While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established, research is pushing towards more sensitive, rapid, and portable detection systems. cdc.govfda.gov
Recent advancements have focused on electrochemical sensors due to their potential for high sensitivity, simplicity, and low cost. researchgate.net One novel approach involves the use of a carbon fiber microelectrode (CFME) for the electrochemical detection of 2,4-dichlorophenol (B122985). researchgate.net By optimizing the analytical system, researchers achieved a wide linear detection range and a low detection limit of 1.0×10⁻⁸ M. researchgate.net
Another innovative strategy employs nanozymes—nanomaterials with enzyme-like characteristics. Researchers have developed a portable paper-based analytical device (PAD) using a two-dimensional metal-organic framework (MOF) nanozyme. sunderland.ac.uk This colorimetric sensor utilizes the inhibitory effect of dichlorophen on the peroxidase-like activity of the nanozyme, allowing for visual, naked-eye detection. sunderland.ac.uk Such technologies offer the potential for rapid, on-site environmental monitoring without the need for complex laboratory equipment.
| Analytical Technique | Key Feature | Detection Limit (LOD) | Reference |
|---|---|---|---|
| Electrochemical Sensor | Carbon Fiber Microelectrode (CFME) | 1.0 x 10-8 M | researchgate.net |
| Electrochemical Sensor | MWCNT/Nafion/GCE for 2,4-DCP | 0.01 µmol/L | researchgate.net |
| Paper-Based Analytical Device (PAD) | 2D Metal-Organic Framework (MOF) Nanozyme | Enables visual, colorimetric detection | sunderland.ac.uk |
| Gas Chromatography (GC) | Various detectors (MS, ECD, etc.) | Sub-ppm range | cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Spectrophotometric detection | Sub-ppm range | cdc.gov |
Integrated Environmental Modeling for Predicting Dichlorophen Fate and Transport
To understand the long-term environmental behavior of dichlorophen, researchers are utilizing integrated environmental models. goodreads.comwiley.com These mathematical models simulate the fate and transport of chemicals, predicting how they move and transform in the environment. cdc.govepa.gov This analysis is crucial for assessing potential exposure pathways and designing effective management strategies. epri.com
The fate of dichlorophen is governed by its chemical properties and site-specific environmental conditions. cdc.govepa.gov Key parameters used in these models include its water solubility, vapor pressure, and octanol-water partition coefficient, which influences its tendency to bioaccumulate. nih.gov Screening studies suggest that dichlorophen is biodegradable under certain aerobic conditions but may adsorb strongly to sediment and suspended solids in water, based on its estimated soil adsorption coefficient (Koc). nih.gov
Furthermore, photolysis in sunlit surface waters is considered an important environmental fate process. nih.gov Models can integrate these factors—adsorption, biodegradation, and photolysis—with environmental data like water flow, soil type, and climate to predict dichlorophen concentrations in different environmental compartments (water, soil, air) over time. cdc.govgoodreads.com This predictive capability allows for a more proactive approach to environmental protection, helping to identify areas at risk of accumulation and to evaluate the potential effectiveness of different remediation scenarios. epri.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
